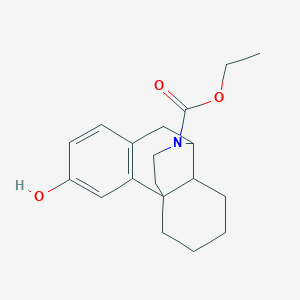

N-Desmethyl N-Ethoxycarbonyl Dextrorphan

Description

Tables

Table 1: Key Identifiers of this compound

| Property | Value |

|---|---|

| CAS Number | 1079043-47-2 |

| Molecular Formula | C₁₉H₂₅NO₃ |

| Molecular Weight | 315.41 g/mol |

| IUPAC Name | Ethyl (1R,9R,10R)-4-hydroxy-17-azatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadeca-2(7),3,5-triene-17-carboxylate |

| InChI Key | GNZVOMHQLAKDAV-UHFFFAOYSA-N |

Table 2: Stereochemical Centers

| Carbon Position | Configuration | Functional Group |

|---|---|---|

| C5 | R | Morphinan backbone |

| C6 | S | Morphinan backbone |

| C9 | α | Hydrogen |

| C13 | α | Methyl |

| C14 | α | Hydrogen |

Properties

IUPAC Name |

ethyl 4-hydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO3/c1-2-23-18(22)20-10-9-19-8-4-3-5-15(19)17(20)11-13-6-7-14(21)12-16(13)19/h6-7,12,15,17,21H,2-5,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNZVOMHQLAKDAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC23CCCCC2C1CC4=C3C=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675808 | |

| Record name | Ethyl 3-hydroxymorphinan-17-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1079043-47-2 | |

| Record name | Ethyl 3-hydroxymorphinan-17-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

N-Ethoxycarbonylation (N-Acylation) Methods

To prepare the N-ethoxycarbonyl derivative, the N-desmethyl intermediate undergoes acylation with ethoxycarbonyl reagents such as ethyl chloroformate or similar activated esters:

- The N-desmethyl compound is reacted with ethyl chloroformate in an appropriate solvent (e.g., toluene or dichloromethane) under basic conditions to introduce the ethoxycarbonyl group.

- This step must be carefully controlled to avoid over-acylation or side reactions.

- The reaction is typically performed at low to moderate temperatures to maintain selectivity.

Though specific literature on N-Desmethyl N-Ethoxycarbonyl Dextrorphan is limited, analogous acylation procedures are well-established in morphinan chemistry and can be adapted.

O-Demethylation to Obtain Dextrorphan Core

If starting from dextromethorphan derivatives, O-demethylation is necessary to convert the methoxy group to a hydroxyl group, forming dextrorphan derivatives:

- Common reagents include boron tribromide (BBr3) or hydrogen bromide (HBr) .

- For N-substituted derivatives, HBr treatment at elevated temperatures (e.g., 110°C for 2 hours) effectively converts N-substituted dextromethorphan to the corresponding dextrorphan analogs with high yield (~74%).

- This step is crucial to obtain the active dextrorphan scaffold.

Methylation and Alkylation Conditions

For related N-substituted derivatives, methylation or alkylation of the N-desmethyl intermediate is a key step:

- Using iodomethane-d3 and sodium hydride in tetrahydrofuran achieves high conversion (>95%) to N-methyl derivatives with high isotopic purity.

- Other bases like potassium carbonate or sodium hydroxide in dipolar aprotic solvents (acetonitrile, DMF) yield moderate to high conversions (60-95%).

- Quaternary ammonium salts may form as side products and must be minimized.

This methylation methodology can be adapted for ethoxycarbonylation by substituting the alkylating agent with ethoxycarbonyl reagents.

Purification and Characterization

- The final products are purified by crystallization (e.g., formation of hydrochloride salts) or chromatographic methods.

- Purity is assessed by HPLC (>99%), GC-MS (>97%), and NMR spectroscopy.

- Isotopic enrichment and structural integrity are confirmed by mass spectrometry and proton NMR.

Summary Table of Key Steps and Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| N-Demethylation | NaOH, biphasic chloroform/water, RT | ~87 | High purity, efficient |

| N-Ethoxycarbonylation | Ethyl chloroformate, base (e.g., K2CO3), solvent (toluene) | Not explicitly reported | Adapted from morphinan acylation methods |

| O-Demethylation | HBr (48%), 110°C, 2 h | ~74 | Converts methoxy to hydroxy group |

| N-Alkylation (methylation) | NaH, iodomethane-d3, THF | >95 | High conversion, minimal side products |

| Purification | Crystallization, HPLC, GC-MS, NMR | >97 | Confirmed purity and structure |

Research Findings and Considerations

- The N-desmethyl intermediate is a versatile precursor for synthesizing various N-substituted dextrorphan derivatives, including this compound.

- Alkaline hydrolysis is preferred for N-demethylation due to safety and yield.

- Careful control of acylation conditions is necessary to avoid side reactions.

- O-demethylation with HBr is effective for converting methoxy to hydroxy groups without degrading the molecule.

- Analytical techniques such as GC-MS, HPLC, and NMR are essential for confirming product identity and purity.

Chemical Reactions Analysis

Types of Reactions: N-Desmethyl N-Ethoxycarbonyl Dextrorphan can undergo various chemical reactions, including:

Oxidation: Conversion to its corresponding ketone or carboxylic acid derivatives.

Reduction: Reduction of ketone groups to alcohols.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as chromium(VI) oxide or potassium permanganate; conditions may include acidic or neutral environments.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride; typically performed under anhydrous conditions.

Substitution: Reagents such as ethyl chloroformate; conditions may vary depending on the specific substitution reaction.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Various derivatives depending on the substituent introduced.

Scientific Research Applications

N-Desmethyl N-Ethoxycarbonyl Dextrorphan has several scientific research applications, including:

Chemistry: Studying the reactivity and stability of the compound under different conditions.

Biology: Investigating its effects on biological systems, such as enzyme inhibition or receptor binding.

Medicine: Exploring its potential as a therapeutic agent, particularly in pain management or cough suppression.

Industry: Developing new chemical processes or materials based on its unique properties.

Mechanism of Action

The mechanism by which N-Desmethyl N-Ethoxycarbonyl Dextrorphan exerts its effects involves its interaction with specific molecular targets and pathways. It may act as an antagonist or agonist at certain receptors, modulate neurotransmitter release, or inhibit specific enzymes. The exact mechanism can vary depending on the biological system and the specific application.

Comparison with Similar Compounds

Dextrorphan (CAS: 125-73-5)

- Molecular Formula: C₁₇H₂₃NO; Molecular Weight: 257.37 g/mol .

- Functional Groups : Contains a hydroxyl (-OH) group at the 3-position and a methyl group on the nitrogen atom.

- Pharmacological Activity :

- Metabolism : Formed via CYP2D6-mediated O-demethylation of dextromethorphan .

- Applications : Used in neuropharmacological studies to assess NMDA receptor interactions and metabolic pathways .

Key Differences :

- N-Desmethyl N-Ethoxycarbonyl Dextrorphan lacks the methyl group on nitrogen and includes an ethoxycarbonyl group, increasing its molecular weight by ~58 g/mol.

N-Benzyloxycarbonyl N-Desmethyl Dextrorphan (CAS: 159723-96-3)

Key Differences :

- No pharmacokinetic or pharmacological data are available for this compound, limiting direct functional comparisons .

N-Desmethyl Selumetinib

- Pharmacokinetics: Formed via CYP-mediated metabolism with a low conversion rate (6.7–7.2% for Cmax; 5.9–8.3% for AUC) . Limited systemic exposure due to low parent drug doses .

Key Differences :

Structural and Functional Comparison Table

Metabolic and Analytical Considerations

- Dextrorphan : Its formation is a marker for CYP2D6 activity , critical in drug metabolism studies .

- This compound : The ethoxycarbonyl group may resist enzymatic hydrolysis, enhancing its stability in analytical workflows compared to dextrorphan .

- Detection Sensitivity : Dextrorphan is detectable in pharmacokinetic studies at therapeutic doses, while N-desmethyl metabolites (e.g., N-Desmethyl Selumetinib) often require specialized methods due to low concentrations .

Biological Activity

N-Desmethyl N-Ethoxycarbonyl Dextrorphan is a derivative of dextromethorphan (DXM), a well-known cough suppressant. This compound has garnered attention due to its potential biological activities, particularly its pharmacological effects and metabolic pathways. Understanding its biological activity is crucial for assessing its therapeutic potential and safety profile.

Chemical Structure and Properties

This compound is structurally related to dextrorphan, the active metabolite of DXM. The modifications in its structure influence its pharmacokinetics and pharmacodynamics.

| Property | Value |

|---|---|

| Chemical Formula | C18H25NO |

| Molecular Weight | 275.40 g/mol |

| Solubility | Soluble in organic solvents |

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by the cytochrome P450 enzyme system, particularly CYP2D6, which plays a significant role in the metabolism of dextromethorphan to dextrorphan .

- Absorption : Rapidly absorbed from the gastrointestinal tract.

- Metabolism : Primarily metabolized by CYP2D6 to dextrorphan and other metabolites.

- Elimination : The elimination half-life varies significantly based on genetic polymorphisms affecting CYP2D6 activity.

Biological Activity

This compound exhibits several biological activities that are noteworthy:

- Antitussive Effects : Similar to DXM, it may elevate the cough threshold without inhibiting ciliary activity.

- Neuroprotective Properties : Dextrorphan has been shown to exhibit neuroprotective effects in various models, which may extend to its derivatives .

- Anticonvulsant Activity : Research indicates that dextrorphan and its derivatives may possess anticonvulsant properties, making them potential candidates for treating seizure disorders .

Case Studies

Several studies have highlighted the pharmacological effects of dextromethorphan and dextrorphan, providing insights into their mechanisms of action:

- Study on Neuroprotective Effects :

- Anticonvulsant Activity Assessment :

- Metabolic Pathway Analysis :

Q & A

Q. How do NMDA receptor antagonism and nicotinic acetylcholine receptor (nAChR) interactions of this compound influence experimental outcomes in neurological studies?

Q. How can researchers resolve contradictions in neuroprotective efficacy observed across preclinical models (e.g., stroke vs. chemical toxicity)?

- Methodological Answer : Optimize dosing regimens and administration routes. For example, in focal brain ischemia models, intraperitoneal administration of 10–30 mg/kg shows neuroprotection via NMDA receptor blockade . In contrast, failure against soman-induced neurotoxicity in rats may stem from insufficient blood-brain barrier penetration or differential receptor affinities. Pair pharmacokinetic profiling (e.g., cerebrospinal fluid concentration measurements) with histopathological analysis to validate target engagement .

Q. What experimental designs are suitable for studying synergistic interactions between this compound and other receptor antagonists?

- Methodological Answer : Use isobolographic analysis to evaluate additive or synergistic effects. For example, combine this compound with NK1 tachykinin receptor antagonists (e.g., WIN51,708) at fixed ratios (e.g., 10%:90%, 41%:59%). Calculate theoretical additive ED₅₀ values and compare with observed values via nonlinear regression. Overlapping confidence intervals indicate additive interactions .

Q. How does the stereochemistry of this compound affect its pharmacological activity?

- Methodological Answer : Compare enantiomers using chiral separation techniques (e.g., chiral HPLC with β-cyclodextrin columns). Assess binding affinity via surface plasmon resonance (SPR) or electrophysiology. For in vivo studies, administer enantiomerically pure forms in rodent models of hyperalgesia or seizures to quantify stereospecific effects on NMDA receptor blockade .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.